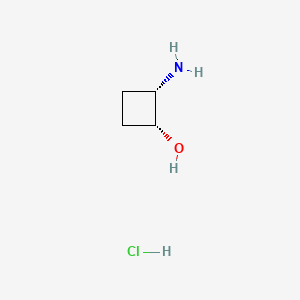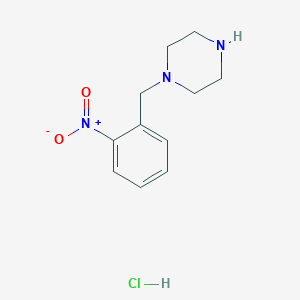![molecular formula C12H9BrN2O B1379853 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile CAS No. 1199773-86-8](/img/structure/B1379853.png)
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
Descripción general
Descripción
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile, also known as BIBX1382 or ZD1839, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its potential use as an anticancer agent. It has a molecular formula of C12H9BrN2O and a molecular weight of 277.12 g/mol .
Molecular Structure Analysis
The molecular structure of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile consists of a benzene ring attached to a nitrile group and an isoxazole ring through an ethyl bridge . The presence of the bromine atom on the ethyl bridge may allow for further reactions.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Research conducted by Efimov et al. (2016) demonstrated the regio- and stereoselectivity in reactions involving β-azolyl enamines and nitrile oxides, leading to the formation of 4-azolylisoxazoles. This study provides insights into the synthesis of isoxazole derivatives under catalyst-free conditions, potentially including compounds similar to 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Efimov et al., 2016).
- Velikorodov and Sukhenko (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, showcasing the potential biological activity of isoxazole derivatives, which may extend to the application areas of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Velikorodov & Sukhenko, 2004).
Chemical Reactivity and Applications
- Hou et al. (2017) presented a study on the stereospecific synthesis of an isoxazole-containing S1P1 receptor agonist, emphasizing the role of isoxazole derivatives in medicinal chemistry. This could suggest the utility of similar compounds like 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile in developing pharmaceutical agents (Hou et al., 2017).
- Research on the regioselectivity and mechanism of cycloaddition reactions involving isoxazoline derivatives by El idrissi et al. (2021) highlights the chemical reactivity of such compounds, potentially providing a foundation for understanding the reactivity of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (El idrissi et al., 2021).
Mecanismo De Acción
As an EGFR inhibitor, 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile likely works by binding to the ATP-binding site of the EGFR, preventing the receptor from activating and triggering cell proliferation. This makes it a potential therapeutic agent for cancers that overexpress EGFR.
Propiedades
IUPAC Name |
4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODWBLGLBYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



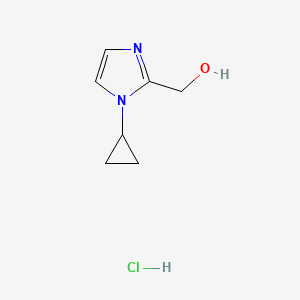
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
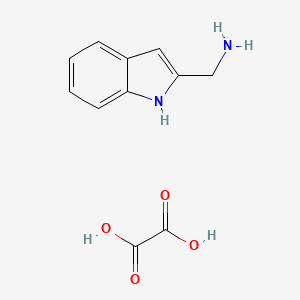
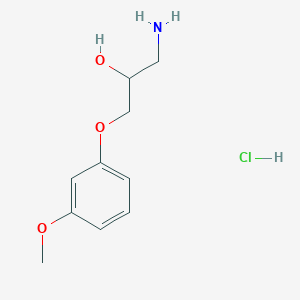
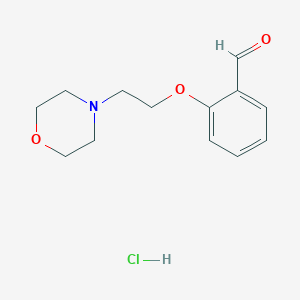
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
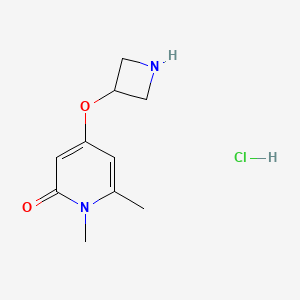
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
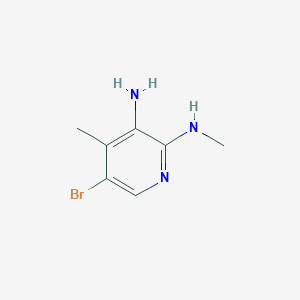

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)

